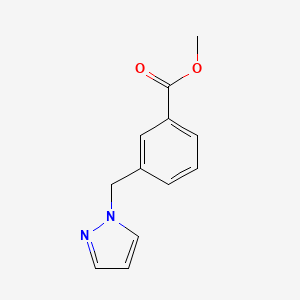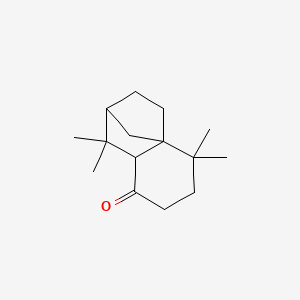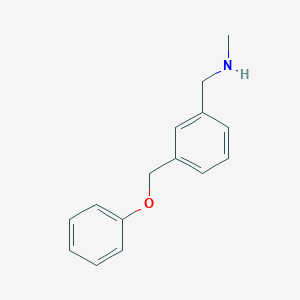
N-methyl-3-(phenoxymethyl)benzylamine
Vue d'ensemble
Description
“N-methyl-3-(phenoxymethyl)benzylamine” is a chemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 . It is used in diverse scientific research, with applications ranging from pharmaceutical synthesis to material science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a methanamine group through a phenoxymethyl group .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 227.3 .Applications De Recherche Scientifique
Synthesis and Characterization
N-methyl-3-(phenoxymethyl)benzylamine and its derivatives are subject to extensive studies in synthetic chemistry for their roles in novel synthesis pathways and characterizations. For instance, Wallach et al. (2016) describe the synthesis and analytical characterizations of N-alkyl-arylcyclohexylamines, highlighting the importance of such compounds in identifying newly emerging substances of abuse through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy (Wallach et al., 2016).
Chemical Properties and Solubility Studies
The solubility properties of benzylamine derivatives are crucial for their applications in drug formulation and chemical reactions. Parshad et al. (2004) conducted a study on the aqueous solubility of salts of benzylamine derivatives, demonstrating how alterations in the chemical structure can significantly impact solubility, which is essential for pharmaceutical applications (Parshad et al., 2004).
Application in Polymerization Processes
Greene and Grubbs (2010) explored the use of N-phenylalkoxyamine derivatives in the nitroxide-mediated polymerization of methyl methacrylate and styrene. Their research provides insights into the potential of these compounds to control polymerization processes, offering a pathway to developing new polymeric materials with tailored properties (Greene & Grubbs, 2010).
Neuroprotective Effects and Alzheimer's Disease
In the context of pharmaceutical research, Rizzo et al. (2008) designed, synthesized, and tested new hybrid molecules linking a benzofuran ring to a N-methyl-N-benzylamine through a heptyloxy chain, targeting multifunctional drugs for Alzheimer's disease. These compounds showed inhibitory activity against cholinesterase, beta-amyloid aggregation, and neurotoxicity, pointing towards their potential in treating neurodegenerative diseases (Rizzo et al., 2008).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-methyl-3-(phenoxymethyl)benzylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in neurodegenerative disorders, such as Alzheimer’s disease. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes related to oxidative stress and inflammation. These effects can lead to changes in cellular behavior, such as altered cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
N-methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16-11-13-6-5-7-14(10-13)12-17-15-8-3-2-4-9-15/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJAAVHTAVKEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594668 | |
| Record name | N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-24-0 | |
| Record name | N-Methyl-3-(phenoxymethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[3-(phenoxymethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


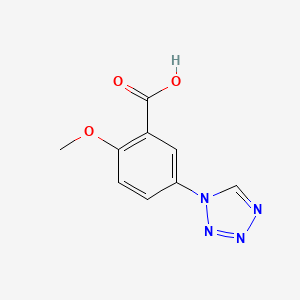

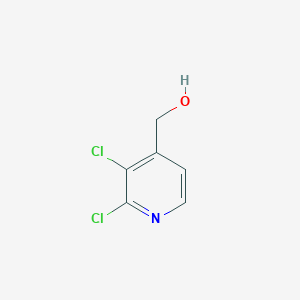
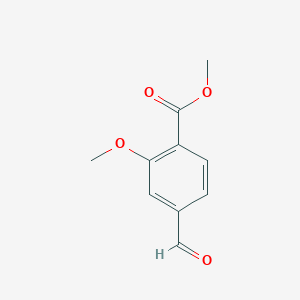
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)

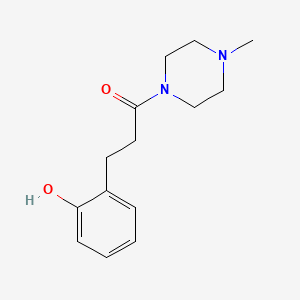
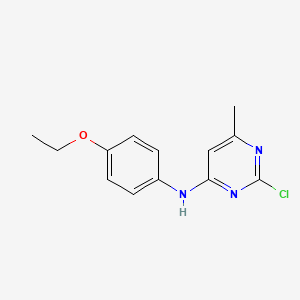
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
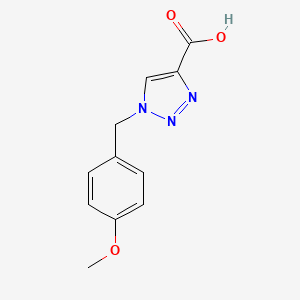
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)
